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This technical guide provides an in-depth exploration of the charge and structural ordering
phenomena observed in chromium nickel oxides, with a primary focus on the spinel compound
Nickel Chromite (NiCr20a4). The document details the fundamental principles of its crystal
structure, the nature of its phase transitions, and the advanced experimental techniques
employed for its characterization.

Introduction: Charge and Orbital Ordering in
Transition Metal Oxides

Charge ordering is a phenomenon in strongly correlated materials where electrons localize on
specific atomic sites in an ordered pattern, leading to a real-space arrangement of distinct
valence states on the transition metal cations. This ordering is driven by a delicate balance of
energies, including on-site Coulomb repulsion, which favors electron localization, and the
kinetic energy of electrons, which favors delocalization. In many transition metal oxides, charge
ordering is intimately coupled with structural distortions, magnetic ordering, and changes in
electronic transport properties.

A closely related phenomenon is orbital ordering, which arises from the Jahn-Teller effect. In
compounds containing ions with degenerate d-orbitals (like Ni2* in certain coordination
environments), the crystal lattice distorts to lift this degeneracy, leading to an ordered
arrangement of occupied orbitals. While distinct from charge ordering, this can induce similar

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b088943?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

effects on the material's structure and properties. In Nickel Chromite (NiCr204), a cooperative
Jahn-Teller distortion is the primary driver for its structural phase transitions[1][2].

Recent theoretical work on layered nickel oxides suggests that charge ordering, arising from an
instability where cations like Nit*>* dismutate into more stable Nit* and Ni2* states, could be a
key mechanism driving phenomena such as superconductivity[3]. This disproportionation is
accompanied by a "bond disproportionation” of the surrounding oxygen cage[3]. While this has
been primarily studied in layered nickelates, the underlying principles are relevant to
understanding the potential for charge ordering in other nickel-containing oxides.

The Case of Nickel Chromite (NiCr204): A Spinel
System

The most studied chromium nickel oxide is NiCr=04, which crystallizes in the normal spinel
structure. In this configuration, Ni2* ions occupy the tetrahedral (A) sites, and Cr3* ions occupy
the octahedral (B) sites within a face-centered cubic lattice of oxygen anions[1]. The material is
known for a series of structural and magnetic phase transitions as a function of temperature,
which are critical to understanding its physical properties.

NiCr204 undergoes significant structural changes upon cooling, primarily driven by the Jahn-
Teller effect associated with the tetrahedrally coordinated Ni2* ions[2].

o Cubic to Tetragonal Transition: At high temperatures (above ~310-320 K), NiCrz20a4 exhibits a
cubic spinel structure with the space group Fd-3m[1][2][4]. Upon cooling to below this
temperature, a cooperative Jahn-Teller distortion occurs, lowering the crystal symmetry to
tetragonal (I14:/amd)[1][2].

o Tetragonal to Orthorhombic Transition: A further structural transition to an orthorhombic
phase occurs at the onset of ferrimagnetic ordering, around 60-65 K[2]. This indicates a
strong coupling between the crystal lattice and the magnetic degrees of freedom in the
system[2].

The magnetic properties of NiCr204 are complex due to the presence of magnetic ions on both
A (Niz*) and B (Cr3*) sites, which form frustrated sublattices[5].
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o Ferrimagnetic Ordering: Below a critical temperature (T_C) of approximately 65-74 K, a
ferrimagnetic state emerges|[2][5].

» Antiferromagnetic Component: An additional magnetic transition is observed around 30-31 K
(T_S), which corresponds to the ordering of an antiferromagnetic component of the
transverse spins[5].

The interplay of these structural and magnetic transitions makes NiCr20a4 a rich system for

studying ordering phenomena in condensed matter.

Quantitative Data Summary

The following tables summarize the key quantitative data for Nickel Chromite (NiCr20a4)

extracted from the literature.

Table 1: Crystallographic and Structural Data for NiCr20a4

Property Value Temperature Source(s)
Crystal System (High

Y Y (Hig Cubic > 310 K [2][4]
T
Space Group (HighT)  Fd-3m >310K [2][4]
Crystal System (Mid
N Tetragonal 70K -310K [1][2]
Space Group (Mid T) [41/amd 70K -310K [1]
Crystal System (Low )
n Orthorhombic <60K [2]
Lattice Constant ‘a’

_ 8.3169 A Room Temp. [1]

(Cubic)
Ni—O Bond Length 2.00 A Not Specified [1]
Cr—0O Bond Length 2.02-2.03 A Not Specified [1]

Table 2: Phase Transition Temperatures in NiCr20a4
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. Transition o
Transition Type Description Source(s)
Temperature (T)

Structural (Jahn- Cubic to Tetragonal
~310 K- 320 K N [1][2]
Teller) phase transition

Tetragonal to
Structural (Magneto-

~60 K- 65K Orthorhombic phase [2]
structural) N
transition
Magnetic Onset of ferrimagnetic
. _ T C=65K-74K _ [2][5]
(Ferrimagnetic) ordering
) Ordering of a
Magnetic
i , transverse
(Antiferromagnetic T_S=30K-31K ) ) [5]
antiferromagnetic
Comp.)
component

Experimental Protocols

The characterization of charge and structural ordering in chromium nickel oxides relies on a
suite of advanced experimental techniques.

Polycrystalline samples of NiCr20a4 are typically synthesized via a conventional solid-state
reaction method.

e Precursor Selection: High-purity nickel oxide (NiO) and chromium(lll) oxide (Cr=03) powders
are used as starting materials[2].

» Stoichiometric Mixing: The powders are weighed in a 1:1 molar ratio and intimately mixed,
often through grinding in an agate mortar with a pestle using a medium like ethanol to ensure
homogeneity.

o Calcination: The mixed powder is pressed into a pellet and placed in an alumina crucible. It
is then heated in air at high temperatures. A typical heating profile involves calcination at
700-900 °C for 12-24 hours to facilitate the reaction and formation of the spinel phase[6].
Intermediate grindings may be performed to ensure a complete reaction.
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o Characterization: The final product is characterized by X-ray diffraction to confirm the phase

purity and crystal structure[2].

Powder X-ray Diffraction (XRD) and Neutron Diffraction are the primary tools for determining

the crystal and magnetic structures.

Instrumentation: A high-resolution diffractometer is used, often equipped with a Cu Ka
radiation source (A = 1.54 A) for XRD[7] or a neutron source for neutron diffraction. For
temperature-dependent studies, the sample is mounted in a cryostat or furnace.

Data Collection: The diffraction pattern is collected by scanning a range of scattering angles
(20). For precise structural determination, data is collected over a wide angular range with
good statistics[2]. Temperature-dependent measurements involve collecting patterns at
various temperatures across the phase transitions[2].

Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using
the Rietveld refinement method. This technique involves fitting a calculated diffraction
pattern, based on a model of the crystal structure (including space group, lattice parameters,
atomic positions, and site occupancies), to the experimental data. The quality of the fit
provides detailed information about the crystal structure. Neutron diffraction is particularly
sensitive to the positions of lighter elements like oxygen and can also probe magnetic
ordering by scattering from magnetic moments in the material[8][9].

XAS is a powerful element-specific technique used to investigate the local electronic and
geometric structure around absorbing atoms, making it ideal for probing the valence states of

Ni and Cr.

o Methodology: The experiment measures the X-ray absorption coefficient as a function of
incident X-ray energy around an absorption edge (e.g., the Ni or Cr K-edge). The spectrum is
divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-
ray Absorption Fine Structure (EXAFS)[10][11].

XANES Analysis: The pre-edge and main edge features in the XANES region are sensitive to
the formal oxidation state and coordination chemistry of the absorbing atom[10]. The energy
position of the absorption edge shifts to higher energies with increasing oxidation state. By
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comparing the spectra of the sample with those of known standard compounds (e.g., NiO for
Ni2*, LaNiOs for Ni3*), the average valence state can be determined[12].

o EXAFS Analysis: The oscillations in the EXAFS region, at energies above the edge, contain
information about the local atomic environment. Fourier transforming the EXAFS signal
provides a radial distribution function, revealing information about the bond distances,
coordination numbers, and disorder of the neighboring atoms around the absorbing
element[11][12]. This can be used to detect subtle changes in bond lengths that might
accompany charge ordering or Jahn-Teller distortions.

Visualizations: Workflows and Conceptual Models

The following diagrams illustrate key experimental and conceptual frameworks for studying

chromium nickel oxides.
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Caption: Experimental workflow for synthesis and characterization.
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Caption: Temperature-dependent phase transitions in NiCr2Oa.

Caption: Conceptual model of charge ordering via dismutation.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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